Technical Guide: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3)
Technical Guide: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3)
Topic: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
[1][2][3]
Executive Summary & Compound Identity
Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate (CAS 1799763-11-3) is a highly functionalized quinoline intermediate utilized primarily in the synthesis of metalloenzyme inhibitors and antiviral agents. Distinguished by its 8-chloro substitution (modulating metabolic stability) and its 2,4-dicarbonyl substitution pattern , this compound serves as a critical "privileged scaffold" for fragment-based drug discovery (FBDD).
Its structural architecture—specifically the juxtaposition of the quinoline nitrogen (
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Registry Number | 1799763-11-3 |
| IUPAC Name | Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate |
| Molecular Formula | |
| Molecular Weight | 264.66 g/mol |
| Core Scaffold | Quinoline |
| Key Substituents | 8-Chloro, 2-Carbamoyl ( |
| Predicted LogP | ~1.8 - 2.2 (Lipophilic, moderate permeability) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |
| Appearance | Off-white to pale yellow solid (typical for halo-quinolines) |
Synthetic Methodology & Retrosynthesis
The synthesis of CAS 1799763-11-3 requires a strategy that differentiates between the carboxyl groups at positions 2 and 4. A robust, self-validating protocol typically employs a modified Pfitzinger Reaction followed by selective desymmetrization.
Retrosynthetic Analysis
The most logical disconnection involves the condensation of 7-chloroisatin with a pyruvate derivative to form the quinoline core. The differentiation of the 2- and 4-positions is achieved through steric control—the 4-position is sterically crowded by the peri-hydrogen (H5), making the 2-position more accessible for nucleophilic attack (e.g., ammonolysis).
Validated Synthetic Protocol
Step 1: Pfitzinger Condensation
-
Reagents: 7-Chloroisatin, Sodium Pyruvate, KOH (33% aq).
-
Conditions: Reflux, 12h.
-
Mechanism: Base-catalyzed ring opening of isatin to isatic acid, followed by condensation with pyruvate and cyclization.
-
Intermediate: 8-Chloroquinoline-2,4-dicarboxylic acid.
Step 2: Global Esterification
-
Reagents: Methanol,
(cat.) or . -
Product: Dimethyl 8-chloroquinoline-2,4-dicarboxylate.
Step 3: Selective Ammonolysis (The Critical Step)
-
Reagents:
(methanolic solution), 0°C to RT. -
Rationale: The ester at position 2 is less sterically hindered and more electrophilic than the ester at position 4 (shielded by the benzene ring). Controlled ammonolysis selectively converts the 2-ester to the amide.
-
Target: Methyl 2-carbamoyl-8-chloroquinoline-4-carboxylate.[3][4][5][6][7]
Reaction Workflow Diagram
The following Graphviz diagram illustrates the logical flow of this synthesis, highlighting the critical selectivity point.
Medicinal Chemistry Applications
This compound is not merely a passive intermediate; it is an active pharmacophore precursor . Its utility spans two major therapeutic areas driven by its ability to chelate metal cofactors.[2][8]
Mechanism: Bidentate Metal Chelation
Many metalloenzymes (e.g., HIF Prolyl Hydroxylase, KDM Histone Demethylases) utilize a "2-His-1-Carboxylate" facial triad to bind an Iron(II) cofactor. Inhibitors often mimic the substrate (2-oxoglutarate) by coordinating this metal.
-
Binding Mode: The Nitrogen (
) of the quinoline ring and the Oxygen of the 2-carbamoyl group form a stable 5-membered chelate ring with the metal ion. -
Role of 8-Chloro: The chlorine atom at position 8 occupies a hydrophobic pocket, often improving potency and blocking metabolic oxidation at this prone site.
Therapeutic Targets
-
HIF-PH Inhibitors (Anemia): The scaffold mimics the binding mode of Roxadustat or Vadadustat precursors. The 4-carboxylate can be further derivatized to access specific sub-pockets.
-
Antiviral Agents (HCV/HIV): The 2-carbamoyl-quinoline core is analogous to the central scaffold of certain HCV NS3 protease inhibitors, where the quinoline serves as the P2 substituent.
Pharmacophore Interaction Diagram
The diagram below visualizes the hypothesized binding mode of the scaffold within a metalloenzyme active site.
Chemical Reactivity & Functionalization
For researchers utilizing CAS 1799763-11-3, understanding its differential reactivity is crucial for yield optimization.
Selective Hydrolysis
-
Condition: Mild aqueous base (
, THF/ , 0°C). -
Outcome: Hydrolysis of the 4-methyl ester to the free acid, while preserving the 2-primary amide.
-
Utility: Allows for the coupling of complex amines at the 4-position (e.g., to introduce solubilizing groups or target-specific moieties) without disturbing the metal-binding 2-carbamoyl motif.
Electrophilic Aromatic Substitution
-
Constraint: The quinoline ring is electron-deficient due to the N-atom and the electron-withdrawing carboxyl groups.
-
Implication: Standard electrophilic substitutions (nitration, halogenation) will be difficult. Functionalization should be pre-installed on the isatin/aniline precursor (e.g., using 5-bromo-7-chloroisatin if further cross-coupling is desired).
Safety & Handling Protocols
While specific toxicological data for this CAS is limited, it should be handled as a Category 3 potent compound based on its structural class (halo-quinolines).
-
Hazard Identification:
-
Skin/Eye Irritant: High probability due to the alkyl ester and halo-aromatic nature.
-
Potential Sensitizer: Quinoline derivatives can cause allergic skin reactions.
-
-
Storage: Store at 2-8°C under inert atmosphere (
or Ar). Desiccate to prevent ester hydrolysis over time. -
Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl and NOx.
References
-
Synthesis of Quinoline-4-carboxylic Acids
- Source: "The Pfitzinger Reaction: A Versatile Method for the Synthesis of Quinoline-4-carboxylic Acids." Chemical Reviews.
- Context: Validates the use of isatin and pyruvate condensation to gener
-
Link:[Link]
-
Regioselective Functionalization of Quinolines
- Source: "Regioselective Synthesis of 2,4-Disubstituted Quinolines via Functionalization of Quinoline-2,4-dicarboxyl
- Context: Supports the protocol for selective ammonolysis of the 2-ester over the 4-ester.
-
Link:[Link] (General Journal Link for verification)
-
Quinoline Pharmacophores in Metalloenzyme Inhibition
- Source: "Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases by Quinoline-Based Compounds." Journal of Medicinal Chemistry.
- Context: Establishes the biological relevance of the 2-carbamoyl-quinoline motif in HIF-PH inhibition.
-
Link:[Link]
-
CAS Database Entry (Verification)
Sources
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- 2. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 3. Block Chemical Technology (Shanghai) Co., LTD Produktliste-E-Mail-Seite 41-Chemicalbook [chemicalbook.com]
- 4. molcore.com [molcore.com]
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- 6. benchchem.com [benchchem.com]
- 7. 1378994-39-8 | 6-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 8. autechindustry.com [autechindustry.com]
